Trichloro(2-methylbutyl)silane

Hydrolysis Kinetics Steric Shielding Silane Reactivity

Trichloro(2-methylbutyl)silane (CAS 14007-39-7) is a branched C5 alkyltrichlorosilane with the molecular formula C5H11Cl3Si and a molecular weight of 205.6 g/mol. It belongs to the organotrichlorosilane class, characterized by a silicon atom bonded to three hydrolytically labile chlorine atoms and a 2-methylbutyl organic substituent.

Molecular Formula C5H11Cl3Si
Molecular Weight 205.6 g/mol
CAS No. 14007-39-7
Cat. No. B076743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(2-methylbutyl)silane
CAS14007-39-7
Molecular FormulaC5H11Cl3Si
Molecular Weight205.6 g/mol
Structural Identifiers
SMILESCCC(C)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C5H11Cl3Si/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3
InChIKeyOQZSESFOMSCPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(2-methylbutyl)silane (CAS 14007-39-7): Technical Baseline and Procurement-Relevant Characteristics


Trichloro(2-methylbutyl)silane (CAS 14007-39-7) is a branched C5 alkyltrichlorosilane with the molecular formula C5H11Cl3Si and a molecular weight of 205.6 g/mol [1]. It belongs to the organotrichlorosilane class, characterized by a silicon atom bonded to three hydrolytically labile chlorine atoms and a 2-methylbutyl organic substituent . The compound exhibits a tetrahedral geometry around the silicon center with bond angles approaching 109.5°, and is electrophilic due to the electron-withdrawing chlorine atoms, rendering it susceptible to nucleophilic attack by water, alcohols, and amines . Key predicted physicochemical parameters include a boiling point of 164.0±8.0 °C, density of 1.133±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 3.69 [2].

1

Supports stereochemical-control studies via C2 chiral center

2

Chiral building block for enantiomer-specific silane synthesis

3

Steric shielding may extend silanization pot life vs. linear analogs

Trichloro(2-methylbutyl)silane Procurement: Why In-Class Alkyltrichlorosilanes Are Not Interchangeable Substitutes


Substituting trichloro(2-methylbutyl)silane with linear-chain analogs (e.g., n-butyltrichlorosilane) or differently branched isomers (e.g., isobutyltrichlorosilane) may introduce substantial deviations in both kinetic behavior and stereochemical outcomes. The 2-methylbutyl group imparts distinct steric shielding that retards hydrolysis kinetics relative to unhindered linear alkyltrichlorosilanes, potentially altering the silanization process window and the resulting film morphology . Additionally, the 2-methylbutyl substituent contains a stereogenic center at C2, enabling the synthesis of optically active silanes, whereas the corresponding linear n-pentyl analog lacks this chiral element entirely — a fundamental structural distinction that precludes substitution in any application requiring stereochemical transfer or asymmetric induction [1]. The quantitative evidence below addresses whether these differences translate into meaningful performance divergences under defined experimental conditions.

Stereochemical absence

Linear and achiral-branched analogs (n-butyl, isobutyl) lack the C2 stereogenic center; chiral outcomes may not transfer.

Hydrolysis kinetics mismatch

2-Methylbutyl steric bulk retards hydrolysis relative to unhindered chains; process window and film morphology may differ.

Inductive effect divergence

Trichlorosilyl –I effect alters radical site selectivity vs. +I silyl groups; reactivity predictions may not transfer directly.

Trichloro(2-methylbutyl)silane (CAS 14007-39-7): Comparator-Benchmarked Quantitative Differentiation Evidence


Hydrolysis Kinetics Retardation of Trichloro(2-methylbutyl)silane vs. Methyltrichlorosilane via Steric Shielding

The branched 2-methylbutyl group provides steric shielding around the silicon center, which slightly retards hydrolysis kinetics compared to the less sterically hindered methyltrichlorosilane . Although a quantitative rate constant (k) is not explicitly reported in accessible primary literature, the observed kinetic retardation is consistently attributed to the steric bulk of the 2-methylbutyl substituent relative to the minimal methyl group . This kinetic modulation, while not quantified in published studies to date, represents a class-level inference applicable across branched alkyltrichlorosilanes compared to their linear or minimally substituted counterparts [1].

Hydrolysis kinetics
Class-level inference
Slightly retarded vs. methyltrichlorosilane; no reported k
May support pot-life control in silanization
Data to verify; no controlled kinetic study identified
Hydrolysis Kinetics Steric Shielding Silane Reactivity

Optical Rotatory Dispersion of 2-Methylbutyltrichlorosilane: Stereochemical Distinction from Achiral n-Pentyltrichlorosilane

Klabunovskii and Volkova (1967) synthesized optically active 2-methylbutyltrichlorosilane and determined its constants [1]. The optical rotatory dispersion (ORD) curve for (2-methylbutyl)trichlorosilane was measured and presented, establishing its capacity to exhibit measurable optical activity [1]. In contrast, linear n-pentyltrichlorosilane lacks a stereogenic center and therefore exhibits no optical activity under identical conditions [2]. The ORD curve, while not reported with discrete numeric values in the abstracted record, serves as a qualitative diagnostic signature of the compound's stereochemical identity and a baseline for assessing optical purity.

Optical activity
Head-to-head
ORD curve measurable; n-pentyl analog null
Supports chiral identity verification
Specific rotation values not reported in abstract
Chiral Silanes Optical Rotatory Dispersion Stereospecific Materials

Synthesis of Stereospecific Silica Gels and Silicon-Containing Polymers Using 2-Methylbutyltrichlorosilane as a Chiral Precursor

The 1967 study by Klabunovskii and Volkova explicitly identified 2-methylbutyltrichlorosilane as a starting compound for the preparation of stereospecific silica gels and silicon-containing polymers [1]. The optically active alkylchlorosilane serves as a chiral building block, enabling the introduction of stereochemical information into the resulting inorganic-organic hybrid materials [1]. This application is fundamentally inaccessible to achiral analogs such as n-butyltrichlorosilane or isobutyltrichlorosilane, which lack the requisite stereogenic center for stereospecific templating or asymmetric recognition [2].

Stereospecific synthesis
Head-to-head
Demonstrated as chiral precursor for stereospecific silica gels; achiral analogs cannot
Reported stereospecific material synthesis context
1967 study; requires current protocol validation
Stereospecific Polymers Chiral Stationary Phases Organosilicon Materials

Trichlorosilyl Group Inductive Effect in Free-Radical Chlorination of Alkylchlorosilanes: Reactivity Profile of Trichloro(2-methylbutyl)silane

Nagai et al. (1967) determined the relative reactivities of C–H bonds in seven different alkylchlorosilanes toward sulfuryl chloride chlorination in CCl₄ with toluene as a standard [1]. The trichlorosilyl group exhibits a negative (–I) inductive effect, which influences the reactivity of adjacent and remote C–H bonds in the organic substituent [1]. While trichloro(2-methylbutyl)silane was not among the seven compounds directly studied, the established –I effect of the trichlorosilyl group provides a class-level inference for predicting the relative susceptibility of the 2-methylbutyl C–H bonds toward radical abstraction compared to analogous alkylsilanes bearing different silyl substituents (e.g., dimethylchlorosilyl groups exhibiting +I character) [1].

Inductive effect
Class-level inference
Trichlorosilyl group: –I; dimethylchlorosilyl: +I
Informs radical site-selectivity predictions
No compound-specific data available; review needed
Free-Radical Chlorination Inductive Effect Alkylchlorosilane Reactivity

Trichloro(2-methylbutyl)silane (CAS 14007-39-7): Evidence-Supported Research and Industrial Application Scenarios


Synthesis of Stereospecific Silica Gels and Chiral Stationary Phases

Procurement of trichloro(2-methylbutyl)silane is indicated for research groups synthesizing stereospecific silica gels or chiral silicon-containing polymers, as established by Klabunovskii and Volkova (1967) who demonstrated the utility of optically active 2-methylbutyltrichlorosilane for preparing such materials [1]. The 2-methylbutyl group contains a stereogenic center at C2, enabling the introduction of chiral information into the resulting siloxane network — a capability absent in linear or achiral-branched alkyltrichlorosilanes. This application is particularly relevant for developing chiral stationary phases for enantioselective chromatography or asymmetric catalysis supports where surface chirality governs separation or catalytic performance [1].

Preparation of Optically Active Organosilicon Intermediates

The compound serves as a precursor for synthesizing optically active alkoxy- and alkylchlorosilanes through substitution of the trichlorosilyl moiety while preserving the chiral 2-methylbutyl framework [1]. The measurable optical rotatory dispersion curve of (2-methylbutyl)trichlorosilane provides a benchmark for verifying optical purity during synthetic derivatization [1]. This scenario applies to organosilicon chemistry laboratories requiring chiral silane building blocks for subsequent hydrosilylation, cross-coupling, or polymerization reactions where stereochemical fidelity is critical.

Controlled Hydrolysis for Alkylsiloxane Monolayer Preparation Requiring Extended Pot Life

The steric shielding conferred by the branched 2-methylbutyl group slightly retards hydrolysis kinetics compared to unhindered alkyltrichlorosilanes such as methyltrichlorosilane [1]. This kinetic modulation may be leveraged in silanization protocols where extended solution pot life is desirable prior to surface grafting, potentially mitigating premature oligomerization and precipitation during substrate immersion [2]. Industrial users developing vapor-phase or solution-phase silanization processes for glass, silicon wafer, or metal oxide surfaces should evaluate this compound when process robustness requires slower, more controllable hydrolysis profiles than those exhibited by linear short-chain analogs.

Model Compound for Studying Steric Effects in Organosilicon Hydrolysis–Condensation

As a branched alkyltrichlorosilane with a stereogenic center, trichloro(2-methylbutyl)silane represents a structurally well-defined model substrate for investigating the interplay between steric bulk, stereochemistry, and hydrolysis–condensation kinetics [1]. NMR studies of alkyltrichlorosilane hydrolysis and oligomerization in silanizing solutions provide a methodological framework within which this compound could be systematically compared against linear and other branched analogs [2]. Academic and industrial research laboratories focused on sol-gel chemistry and organosilicon polymerization mechanisms may select this compound to probe structure–reactivity relationships that inform the rational design of next-generation silane coupling agents and surface modifiers.

Application
Selection Property
Validation Focus
Chiral material synthesis studies
Stereogenic C2 center; chiral building block
Stereochemical fidelity in hybrid materials
Chiral organosilicon intermediate preparation
Optically active precursor
Optical purity benchmark during derivatization
Silanization process optimization
Steric-shielding modulated hydrolysis
Pot-life and film morphology control
Structure-reactivity relationship studies
Branched alkyltrichlorosilane probe
Steric and stereochemical influence on hydrolysis-condensation

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